A-585539 is a synthetic compound classified as a selective, high-affinity α7 nAChR agonist. [, ] It exhibits rapid binding kinetics, low nonspecific binding, and high specific activity, making it a suitable candidate for radioligand binding studies. [, ] Research suggests that targeting the α7 nAChR with agonists like A-585539 can potentially ameliorate cognitive deficits associated with neuropsychiatric and neurodegenerative disorders like schizophrenia and Alzheimer's disease. [, ]
A-585539 is synthesized by reacting (1S,4S)-2-methyl-5-(6-phenylpyridazin-3-yl)-2,5-diazabicyclo[2.2.1]heptane with [3H]methyl iodide in dichloromethane. [, ] The reaction mixture is left overnight at room temperature, and the resulting product is purified using high-performance liquid chromatography (HPLC). [, ]
A-585539 serves as a valuable pharmacological tool for studying the α7 nAChR. [, ] Its high affinity, selectivity, and favorable binding kinetics make it suitable for radioligand binding assays, autoradiography, and other experimental techniques. [, ] Specifically, it can be used to:
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: